

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-diiodobenzoate

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-diiodobenzoate*

Cat. No.: *B1314980*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-diiodobenzoate, a halogenated derivative of methylparaben, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, spectral properties, a plausible synthetic route, and its potential biological activities, drawing parallels with structurally similar compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

Methyl 4-hydroxy-3,5-diiodobenzoate is a solid at room temperature with a melting point of 167-168 °C and a boiling point of 328.3 °C at 760 mmHg.[1] Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two iodine atoms.

Table 1: Chemical and Physical Properties of **Methyl 4-hydroxy-3,5-diiodobenzoate**

Property	Value
CAS Number	3337-66-4[2][3]
Molecular Formula	C ₈ H ₆ I ₂ O ₃ [1][2]
Molecular Weight	403.94 g/mol
IUPAC Name	methyl 4-hydroxy-3,5-diiodobenzoate[1]
Melting Point	167-168 °C[1]
Boiling Point	328.3 °C at 760 mmHg[1]
Appearance	Solid

Spectral Data (Predicted)

While experimental spectra for **Methyl 4-hydroxy-3,5-diiodobenzoate** are not readily available in public databases, the following spectral data are predicted based on its chemical structure and the known spectral characteristics of analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for **Methyl 4-hydroxy-3,5-diiodobenzoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.3	s	2H	Ar-H
~5.9	s (broad)	1H	Ar-OH
~3.9	s	3H	-OCH ₃

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the molecule.

Table 3: Predicted ^{13}C NMR Spectral Data for **Methyl 4-hydroxy-3,5-diiodobenzoate**

Chemical Shift (ppm)	Assignment
~165	C=O (ester)
~158	C-OH
~140	C-H (aromatic)
~125	C-COOCH ₃
~85	C-I
~53	-OCH ₃

2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Spectral Data for **Methyl 4-hydroxy-3,5-diiodobenzoate**

Wavenumber (cm ⁻¹)	Functional Group
3500-3200 (broad)	O-H stretch (hydroxyl)
~1720	C=O stretch (ester)
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~600-500	C-I stretch

2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for **Methyl 4-hydroxy-3,5-diiodobenzoate**

m/z	Assignment
404	$[M]^+$ (Molecular ion)
373	$[M - OCH_3]^+$
345	$[M - COOCH_3]^+$
277	$[M - I]^+$
151	$[M - 2I]^+$

Experimental Protocols

3.1. Synthesis of **Methyl 4-hydroxy-3,5-diiodobenzoate**

A plausible synthetic route for **Methyl 4-hydroxy-3,5-diiodobenzoate** involves the direct iodination of methyl 4-hydroxybenzoate. The following is a generalized experimental protocol based on established iodination methods.

Materials:

- Methyl 4-hydroxybenzoate
- Iodine (I_2)
- Periodic acid (H_5IO_6)
- Methanol (MeOH)
- Sulfuric acid (H_2SO_4 , catalytic amount)
- Sodium thiosulfate ($Na_2S_2O_3$) solution
- Dichloromethane (CH_2Cl_2)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Esterification (if starting from 4-hydroxybenzoic acid): Dissolve 4-hydroxybenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the acid, extract the product with an organic solvent, wash, dry, and concentrate to obtain methyl 4-hydroxybenzoate.
- Iodination: To a solution of methyl 4-hydroxybenzoate in methanol, add iodine and periodic acid. The reaction can be stirred at room temperature or gently heated to increase the rate of reaction.
- Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: Extract the aqueous mixture with dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl 4-hydroxy-3,5-diiodobenzoate**.

3.2. General Workflow for Synthesis and Purification



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Caption: Synthetic workflow for **Methyl 4-hydroxy-3,5-diiodobenzoate**.

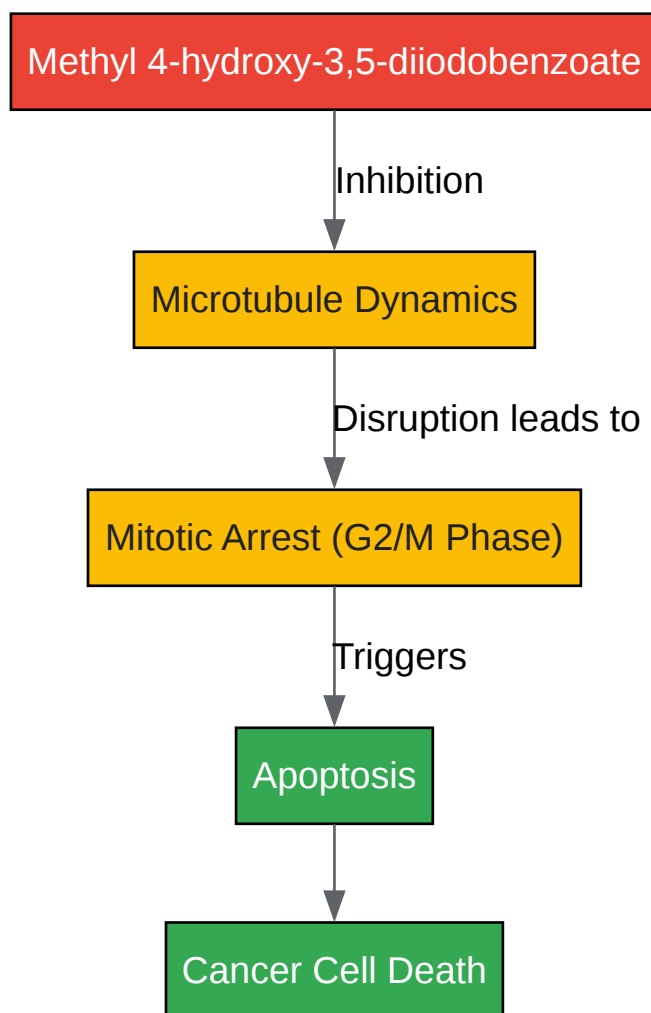
Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **Methyl 4-hydroxy-3,5-diiodobenzoate** are limited, research on the structurally related compound, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), provides valuable insights into its potential mechanism of action, particularly in the context of cancer therapy.[\[4\]](#)[\[5\]](#)[\[6\]](#)

DIME has been shown to induce morphological changes, multinucleation, and cell cycle arrest in the M phase in various human cancer cell lines.[\[4\]](#) A primary target of DIME is the microtubule assembly system, leading to disruption of the mitotic spindle.[\[5\]](#) This disruption can trigger a cascade of events culminating in apoptosis (programmed cell death).

4.1. Proposed Signaling Pathway for Anticancer Activity

Based on the effects of DIME, a proposed signaling pathway for the anticancer activity of **Methyl 4-hydroxy-3,5-diiodobenzoate** is presented below. The compound is hypothesized to interfere with microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic pathway.



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Caption: Proposed mechanism of anticancer action.

Conclusion

Methyl 4-hydroxy-3,5-diiodobenzoate is a chemical entity with significant potential for further investigation, particularly in the realm of anticancer drug discovery. This technical guide has provided a summary of its known properties, predicted spectral data, a viable synthetic approach, and a hypothesized mechanism of action based on a closely related analog. The presented information serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the biological efficacy of this promising compound. Further experimental validation of the predicted data and biological activities is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-hydroxy-3,5-diiodobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314980#methyl-4-hydroxy-3-5-diiodobenzoate-cas-number-and-spectral-data]

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